molecular formula C30H22Cl2N4O2 B12404335 Loxapine impurity 2-d8

Loxapine impurity 2-d8

Cat. No.: B12404335
M. Wt: 549.5 g/mol
InChI Key: WCYJIJQSIRWGPW-DBVREXLBSA-N
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Preparation Methods

The preparation of Loxapine impurity 2-d8 involves the incorporation of deuterium into the Loxapine impurity 2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .

Chemical Reactions Analysis

Loxapine impurity 2-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Loxapine impurity 2-d8 has several scientific research applications, including:

    Chemistry: It is used as a tracer to study the behavior of Loxapine and its metabolites in various chemical reactions.

    Biology: It helps in understanding the metabolic pathways and interactions of Loxapine in biological systems.

    Medicine: It aids in the development of Loxapine-based drugs by providing insights into their pharmacokinetics and metabolism.

    Industry: It is used in the quality control and validation of Loxapine production processes.

Comparison with Similar Compounds

Loxapine impurity 2-d8 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their specific functional groups and the number of deuterium atoms incorporated.

Properties

Molecular Formula

C30H22Cl2N4O2

Molecular Weight

549.5 g/mol

IUPAC Name

8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2/i13D2,14D2,15D2,16D2

InChI Key

WCYJIJQSIRWGPW-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl

Origin of Product

United States

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